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molecular formula C11H22N2O2 B8474711 tert-Butyl N-(2-amino-1-methylcyclopentyl)carbamate

tert-Butyl N-(2-amino-1-methylcyclopentyl)carbamate

Cat. No. B8474711
M. Wt: 214.30 g/mol
InChI Key: LTGGAMBUUPUTCF-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

A mixture of lithium granules (7.17 g, 1195 mmol) and naphthalene (57.39 g, 448.36 mmol) in dry dimethoxyethane (1900 ml) was stirred at room temperature for 2 hours. The deep blue solution was then cooled to 0° C. and a solution of tert-butyl N-[1-methyl-2-(4-methylbenzenesulfonamido)cyclopentyl]carbamate (55.0 g, 149.45 mmol) in dry dimethoxyethane (300 ml) was added drop wise over 30 minutes. The mixture was stirred at 0° C. for 3 hours. The un-dissolved lithium was removed by filtration and 1M HCl solution (aq, 720 ml) was added to the filtrate. The organic layer was washed with further 1M HCl (aq, 2×600 ml). The combined aqueous layers were washed with diethyl ether (2×600), and then basified with 2M NaOH (aq) to give pH 12-14. The aqueous layer was then extracted with ethyl acetate (5×600 ml). The combined organics were dried over sodium sulfate and then concentrated in vacuo. This was then purified by column chromatography (silica, 0-4% methanol/DCM) to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.39 g
Type
reactant
Reaction Step One
Quantity
1900 mL
Type
solvent
Reaction Step One
Name
tert-butyl N-[1-methyl-2-(4-methylbenzenesulfonamido)cyclopentyl]carbamate
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.[CH3:12][C:13]1([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])[CH2:17][CH2:16][CH2:15][CH:14]1[NH:18]S(C1C=CC(C)=CC=1)(=O)=O>C(COC)OC>[NH2:18][CH:14]1[CH2:15][CH2:16][CH2:17][C:13]1([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
57.39 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
1900 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
tert-butyl N-[1-methyl-2-(4-methylbenzenesulfonamido)cyclopentyl]carbamate
Quantity
55 g
Type
reactant
Smiles
CC1(C(CCC1)NS(=O)(=O)C1=CC=C(C=C1)C)NC(OC(C)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The deep blue solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The un-dissolved lithium was removed by filtration and 1M HCl solution (aq, 720 ml)
ADDITION
Type
ADDITION
Details
was added to the filtrate
WASH
Type
WASH
Details
The organic layer was washed with further 1M HCl (aq, 2×600 ml)
WASH
Type
WASH
Details
The combined aqueous layers were washed with diethyl ether (2×600)
CUSTOM
Type
CUSTOM
Details
to give pH 12-14
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (5×600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was then purified by column chromatography (silica, 0-4% methanol/DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1C(CCC1)(C)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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